3-(oxetan-2-yl)piperidine
Description
Properties
CAS No. |
1934925-11-7 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
The Strategic Significance of Piperidine Scaffolds in Organic Synthesis
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry. nih.govwikipedia.org It is widely regarded as a "privileged" scaffold, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. ontosight.ai This versatility has led to the incorporation of the piperidine moiety into a vast array of pharmaceuticals across more than twenty different drug classes, as well as its presence in numerous naturally occurring alkaloids. nih.govwikipedia.org
The strategic inclusion of a piperidine ring in a molecule can significantly enhance its drug-like properties. researchgate.net These improvements often manifest as enhanced metabolic stability, better permeability across biological membranes, and optimized binding affinity to protein targets. ontosight.airesearchgate.net The introduction of chiral centers within the piperidine scaffold further allows for the precise modulation of a compound's physicochemical properties, which can lead to heightened biological activity, improved selectivity for the intended target, and a reduction in off-target effects such as cardiac hERG toxicity. thieme-connect.comresearchgate.net The development of efficient synthetic methods to create substituted piperidines is an ongoing area of research, reflecting the scaffold's immense importance to the pharmaceutical industry. nih.gov
Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Class | Role of Piperidine Scaffold |
|---|---|---|
| Methylphenidate | Stimulant | Core structural component essential for its activity on the central nervous system. wikipedia.org |
| Fexofenadine | Antihistamine | A key part of the pharmacophore that contributes to its antihistaminic effects. ijnrd.org |
| Donepezil | Alzheimer's Disease | The piperidine moiety is crucial for its inhibitory action on acetylcholinesterase. ijnrd.org |
| Minoxidil | Vasodilator (Hair Loss) | A piperidine derivative that contributes to its therapeutic effect. wikipedia.org |
The Oxetane Ring As an Emerging Motif in Molecular Design
The oxetane (B1205548) ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable and increasingly utilized motif in contemporary drug discovery. nih.govacs.org This small, polar, and distinctly three-dimensional ring system offers a unique set of properties that medicinal chemists can leverage to overcome common challenges in molecular design. nih.gov The incorporation of an oxetane can lead to significant improvements in key "drug-like" characteristics, such as aqueous solubility, metabolic stability, and lipophilicity. acs.orgnih.govmagtech.com.cn
One of the most powerful applications of the oxetane ring is as a bioisostere—a substituent that retains the essential biological activity of the group it replaces while offering improved physicochemical or pharmacokinetic properties. Oxetanes have been successfully employed as surrogates for gem-dimethyl and carbonyl groups, which can be metabolically vulnerable or contribute unfavorably to a compound's lipophilicity. acs.orgacs.orgu-tokyo.ac.jp Furthermore, the inherent electron-withdrawing nature of the oxetane's oxygen atom can be used to modulate the basicity (pKa) of nearby amine groups, a critical parameter for optimizing a drug's absorption and distribution profile. nih.gov The stability of the oxetane ring is often dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally showing high stability. acs.org
Table 2: Impact of Oxetane Introduction on Physicochemical Properties (Matched-Pair Analysis)
| Property | Change upon Oxetane Introduction | Rationale/Benefit |
|---|---|---|
| Aqueous Solubility | Generally Increased | The polar nature of the oxetane ring can improve interactions with water. nih.govacs.org |
| Lipophilicity (LogD) | Typically Decreased | Serves as a less lipophilic replacement for groups like gem-dimethyl. acs.orgu-tokyo.ac.jp |
| Metabolic Stability | Often Improved | Can block metabolically susceptible sites on a molecule. acs.orgacs.org |
| Amine Basicity (pKa) | Reduced | The inductive effect of the oxetane oxygen lowers the pKa of proximal amines. nih.govacs.org |
Rationale for Integrating Oxetane and Piperidine Systems: a Foundation for Novel Chemical Space Exploration
Diverse Approaches to Oxetane Ring Formation
The construction of the strained four-membered oxetane ring requires specific synthetic methods. Key strategies include intramolecular cyclizations, photochemical reactions, and catalytic approaches.
Intramolecular Cyclization Strategies for Oxetane Construction
Intramolecular Williamson ether synthesis is a fundamental and widely used method for forming the C–O bond of the oxetane ring. acs.org This typically involves the cyclization of a 1,3-halohydrin or a related substrate with a base. acs.orgacs.org A significant challenge lies in the synthesis of the acyclic precursor containing both a hydroxyl group and a suitable leaving group in a 1,3-relationship, which can require multi-step sequences. acs.org
Another approach involves the ring expansion of epoxides. For instance, epoxides can be opened by nucleophiles that introduce a leaving group, which then facilitates the intramolecular cyclization to form the oxetane. acs.org
More recent developments have focused on generating the necessary reactive intermediates in situ. For example, a photoredox-catalyzed method allows for the synthesis of oxetanes from alcohols. acs.orgnih.gov This process involves a hydrogen atom transfer (HAT) from the alcohol, followed by addition to an alkene and subsequent intramolecular cyclization. acs.orgnih.gov
| Precursor Type | General Reaction | Key Features |
| 1,3-Diols | Conversion to a species with a leaving group at one hydroxyl and subsequent base-mediated cyclization. acs.org | Stereocontrolled synthesis is possible from syn- and anti-diols. acs.org |
| Epoxides | Ring-opening with a nucleophile bearing a leaving group, followed by intramolecular cyclization. acs.org | Provides access to oxetanes from readily available starting materials. |
| Alcohols | Photoredox-catalyzed hydrogen atom transfer and subsequent reaction with an alkene to form a radical intermediate that cyclizes. acs.orgnih.gov | Allows for the direct use of ubiquitous alcohol functionality. nih.gov |
Photochemical [2+2] Cycloaddition Reactions (e.g., Paternò-Büchi)
The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. mdpi.comnih.gov This reaction involves the [2+2] cycloaddition of a carbonyl compound and an alkene, initiated by UV light. mdpi.comnih.gov The reaction typically proceeds through the excited triplet state of the carbonyl compound, leading to a 1,4-biradical intermediate that cyclizes to form the oxetane ring. mdpi.com
The scope of the Paternò-Büchi reaction is broad, encompassing various alkenes and carbonyl compounds. mdpi.com Even aromatic double bonds, which are typically unreactive in cycloadditions, have been shown to participate in this reaction with quinones under visible light irradiation. nih.gov
| Reactants | Conditions | Product |
| Carbonyl compound and alkene | Photochemical irradiation mdpi.com | Oxetane mdpi.com |
| Aromatics and quinones | Visible light irradiation nih.gov | Oxetane nih.gov |
Catalytic Strategies for Oxetane Ring Assembly
Catalytic methods offer efficient and selective routes to oxetanes. For instance, silver(I) salts have been used to promote the ring opening of an oxetane to facilitate the construction of a tricyclic structure with high diastereoselectivity. acs.org Chiral phosphoric acid catalysts have also been employed in asymmetric three-component aza-Diels–Alder reactions where an oxetane ring acts as a directing group. acs.org
Formation of the Piperidine Moiety with Oxetane Integration
The construction of the piperidine ring is a well-established area of organic synthesis, with numerous methods available. mdpi.com When integrating an oxetane, these methods can be adapted to accommodate the presence of the four-membered ring.
Reductive Amination Pathways for Piperidine Ring Formation
Reductive amination is a versatile and widely used method for the synthesis of piperidines. researchgate.netnih.gov This reaction typically involves the condensation of a dicarbonyl compound or a keto-aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding piperidine. mdma.ch For example, the double reductive amination of glutaric dialdehyde (B1249045) with aniline (B41778) derivatives has been achieved using a ruthenium(II) catalyst. nih.gov
In the context of this compound synthesis, a precursor containing both the oxetane moiety and a suitable dicarbonyl or related functionality could be cyclized with an amine via reductive amination. Another strategy involves the intramolecular reductive cyclization of a substrate containing both an amine precursor (like an azide) and a ketone. nih.gov
| Reactants | Conditions | Key Features |
| Dicarbonyl compound and amine | Reducing agent (e.g., NaBH(OAc)₃, H₂/catalyst) researchgate.netnih.gov | A versatile method for constructing the piperidine ring. researchgate.net |
| Keto-azide | Intramolecular reductive cyclization nih.gov | Allows for the stereoselective synthesis of substituted piperidines. nih.gov |
Nucleophilic Alkylation Reactions on Piperidine Precursors
Nucleophilic alkylation reactions are another important tool for the synthesis and functionalization of piperidines. This can involve the intramolecular cyclization of an amino-halide or a related substrate. For instance, enantiomerically enriched 5-methylene piperidines have been synthesized by the copper-catalyzed reaction of protected β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene, followed by cyclization with sodium hydride. whiterose.ac.uk
Late-stage C-H alkylation has also emerged as a powerful technique. This allows for the direct introduction of an oxetane-containing fragment onto a pre-existing piperidine or other heterocyclic core. nih.gov This approach is particularly valuable for the rapid generation of analogues in medicinal chemistry programs. nih.gov
Aza-Michael Addition Methodologies
The aza-Michael addition, a powerful tool for C-N bond formation, has been effectively utilized in the synthesis of piperidine rings. mdpi.comresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene or alkyne. researchgate.netntu.edu.sg In the context of this compound synthesis, this strategy can be envisioned through intramolecular cyclization of an acyclic precursor containing both the nitrogen nucleophile and an oxetane-substituted Michael acceptor.
While direct examples for the synthesis of this compound using this method are not extensively documented in the provided results, the general applicability is well-established for creating substituted piperidines. For instance, intramolecular aza-Michael additions have been successfully employed to generate a variety of piperidine and pyrrolidine (B122466) structures. researchgate.netntu.edu.sg The reaction can be catalyzed by bases or, in cases with less nucleophilic amines, by Lewis acids like bismuth(III) triflate. researchgate.net The stereochemical outcome of these cyclizations can often be controlled, leading to specific diastereomers. researchgate.net
A plausible retrosynthetic approach would involve a precursor containing a primary or secondary amine and an α,β-unsaturated ester or ketone bearing an oxetane at the appropriate position. The intramolecular aza-Michael addition would then form the piperidine ring. The success of such a strategy would depend on the development of efficient methods to synthesize these specialized acyclic precursors.
Convergent Synthesis of this compound Architectures
Convergent synthesis offers an efficient route to complex molecules by joining pre-synthesized fragments. This approach is particularly advantageous for building scaffolds like this compound, where the oxetane and piperidine rings can be constructed separately and then coupled.
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds. nih.govnih.govmdpi.com The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, and the Buchwald-Hartwig amination, for the formation of C-N bonds, are particularly relevant.
For the synthesis of this compound, a Suzuki-Miyaura reaction could be employed to couple a piperidine-containing organoboron species with an oxetane-bearing halide, or vice versa. Similarly, a Buchwald-Hartwig reaction could potentially form the C-N bond within the piperidine ring in a late-stage cyclization or couple a pre-formed piperidine with an oxetane-containing partner. The choice of catalyst, ligand, and reaction conditions is crucial for the success of these couplings, especially when dealing with the strained oxetane ring.
While specific examples detailing the synthesis of this compound via these methods were not found in the provided search results, the general power of these reactions in constructing complex molecules containing heterocyclic moieties is widely recognized. nih.govmdpi.com
Gold catalysts, particularly gold(I) and gold(III) species, have emerged as powerful tools in organic synthesis, capable of activating alkynes, allenes, and alkenes towards nucleophilic attack. longdom.org Gold-catalyzed reactions often proceed under mild conditions and can exhibit unique regioselectivity. longdom.orgcornell.edu
In the context of synthesizing piperidine derivatives, gold-catalyzed intramolecular hydroamination of allenes or alkenes presents a viable strategy. organic-chemistry.org For example, a gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is effective for forming various cyclic amines. organic-chemistry.org This suggests a potential pathway where a substrate containing an allene (B1206475) or alkene and a nitrogen nucleophile, appropriately substituted with an oxetane precursor, could cyclize to form the desired piperidine ring.
Furthermore, gold(III) catalysts can promote different cyclization pathways compared to their gold(I) counterparts. longdom.org This dual reactivity, based on the hard and soft acid-base principle, allows for valency-controlled regioselective synthesis. longdom.org For instance, a hard gold(III) catalyst could activate a hydroxyl group, while a soft gold(I) catalyst would activate a triple bond in the same molecule, leading to different cyclized products. longdom.org This offers a sophisticated approach to control the formation of complex heterocyclic systems.
Stereoselective Synthesis of this compound and its Analogues
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound, which contains at least two stereocenters, is of paramount importance.
Achieving diastereoselectivity in the synthesis of cyclic compounds like this compound involves controlling the relative orientation of substituents on the newly formed ring. This can be accomplished through various strategies, including substrate-controlled and reagent-controlled methods.
For instance, intramolecular cyclizations, such as the aza-Prins cyclization, can proceed through a chair-like transition state, allowing for stereoselective formation of polysubstituted piperidines. usm.edu The stereochemical outcome of such reactions can be influenced by the existing stereocenters in the starting material. Similarly, in the synthesis of polysubstituted piperidines via intramolecular non-classical Corey–Chaykovsky ring-closing reactions, high diastereoselectivity can be achieved, generating two or three new stereogenic centers with controlled relative stereochemistry. nih.gov
The reduction of a ketone on a pre-existing oxazolo[3,2-a]pyridin-5-one scaffold using sodium borohydride (B1222165) has been shown to proceed with high diastereoselectivity, with the hydride attacking from the less hindered face. nih.gov This highlights how the stereochemistry of a fused ring system can direct the outcome of subsequent transformations.
The following table summarizes examples of diastereoselective reactions that could be adapted for the synthesis of this compound analogues.
| Reaction Type | Key Features | Achieved Diastereoselectivity | Reference |
| Intramolecular aza-Prins Cyclization | Formation of a six-membered chair conformation transition state. | High | usm.edu |
| Intramolecular Corey–Chaykovsky Ring-Closing | Generation of two or three new stereogenic centers. | High | nih.gov |
| Ketone Reduction | Hydride addition to a less hindered face of a bicyclic system. | 87:13 diastereomeric ratio | nih.gov |
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material.
For the synthesis of chiral piperidine derivatives, several enantioselective methods have been developed. A catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamates as catalysts can produce enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed into 3-substituted piperidines. nih.gov Another approach involves the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams, where high stereoselectivity in the generation of a quaternary stereocenter is achieved by carefully choosing the starting lactam's configuration and the order of substituent introduction. nih.gov
Furthermore, asymmetric intramolecular hydroamination of allenes catalyzed by phosphinegold(I) complexes can lead to the formation of enantioenriched vinyl piperidines in high enantiomeric excess. organic-chemistry.org The application of such methods to substrates bearing an oxetane moiety would provide a direct route to enantiomerically pure this compound.
The table below outlines some enantioselective strategies applicable to the synthesis of chiral piperidine systems.
| Method | Catalyst/Auxiliary | Key Transformation | Enantiomeric Excess (ee) | Reference |
| Asymmetric Bromocyclization | Amino-thiocarbamate | Cyclization of olefinic amides | Not specified | nih.gov |
| Enolate Dialkylation | Phenylglycinol-derived lactam | Generation of a quaternary stereocenter | High | nih.gov |
| Intramolecular Hydroamination | Phosphinegold(I) complex | Cyclization of N-allenyl carbamates | High | organic-chemistry.org |
Post-Synthetic Functionalization of Pre-Formed this compound Scaffolds
Once the core this compound structure is assembled, its subsequent derivatization provides a powerful avenue for molecular diversification. The reactivity of the scaffold is primarily centered on the secondary amine of the piperidine ring, but functionalization of the carbon skeletons of both the piperidine and oxetane rings is also an area of synthetic exploration. These modifications are key for fine-tuning the biological activity and pharmacokinetic properties of molecules incorporating this scaffold.
Derivatization at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is the most common site for post-synthetic modification due to its nucleophilicity. A wide array of standard organic reactions can be employed to introduce various substituents, thereby modulating the compound's polarity, basicity, and potential for new intermolecular interactions.
Common derivatization reactions at the piperidine nitrogen include:
N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. youtube.com This method is highly efficient for introducing a wide range of alkyl and benzyl (B1604629) groups. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Acylation: Acylation of the piperidine nitrogen is readily accomplished using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., HATU). This reaction converts the basic amine into a neutral amide, which can profoundly alter the molecule's properties.
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group can act as a hydrogen bond acceptor and is a common feature in many therapeutic agents.
Urea and Carbamate Formation: Treatment with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas. Carbamates can be formed by reacting the amine with chloroformates or by using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the common Boc protecting group, which can be useful for modulating reactivity in subsequent synthetic steps. niscpr.res.ingoogle.com
Table 1: Representative Reactions for N-Derivatization of this compound This table presents hypothetical examples based on standard reactions for secondary amines.
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Reductive Amination | RCHO, NaBH(OAc)₃, DCE, rt | N-Alkyl |
| Acylation | RCOCl, Et₃N, DCM, rt | N-Acyl (Amide) |
| Sulfonylation | RSO₂Cl, Pyridine, DCM, rt | N-Sulfonyl (Sulfonamide) |
| Urea Formation | R-N=C=O, DCM, rt | N-Carbamoyl (Urea) |
Functionalization of Carbon Centers on Both Rings
Direct functionalization of the C-H bonds of the piperidine and oxetane rings is a more challenging but highly desirable strategy for generating structural diversity. This approach avoids the need for pre-functionalized starting materials and allows for modifications late in a synthetic sequence.
Piperidine Ring Functionalization: Research into direct C-H functionalization of the piperidine ring has shown that regioselectivity is a significant challenge. nih.govresearchgate.net The electronic properties of the ring, influenced by the nitrogen atom, play a key role.
α-Position (C2/C6): The C-H bonds adjacent to the nitrogen (α-positions) are generally the most activated towards functionalization through pathways like lithiation followed by electrophilic trapping or via transition-metal-catalyzed C-H activation. researchgate.net
β-Position (C3/C5): The C3 position, where the oxetane substituent is located, is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom. nih.gov This makes direct C-H functionalization at this position particularly difficult via carbene insertion or other electrophilic pathways. Indirect methods, such as those involving the cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate followed by ring opening, have been developed to access 3-substituted piperidines. nih.gov
γ-Position (C4): The C4 position is less electronically deactivated than C3 and can be targeted for functionalization, often by sterically blocking the more reactive C2/C6 positions with a bulky N-protecting group and using a tailored catalyst system. nih.gov
Oxetane Ring Functionalization: The oxetane ring is a strained four-membered heterocycle. While methods exist for the synthesis of oxetanes via C-H functionalization of alcohols, acs.orgnih.gov the post-synthetic C-H functionalization of a pre-existing oxetane ring, particularly one attached to a piperidine, is not extensively documented in the reviewed literature. The inherent ring strain could lead to ring-opening reactions under harsh functionalization conditions. Any potential C-H activation would likely compete with reactions on the more conventionally reactive piperidine ring.
Late-Stage Diversification Strategies
Late-stage diversification refers to the modification of a complex, drug-like molecule in the final steps of a synthesis. For scaffolds like this compound, this typically involves using the piperidine nitrogen as a reactive handle or performing reactions on other functional groups appended to the core structure.
This strategy is prevalent in the development of therapeutic agents, including PROTACs (PROteolysis TArgeting Chimeras), where a warhead that binds to a target protein is connected via a linker to a ligand that recruits an E3 ubiquitin ligase. For instance, analogues of lenalidomide, which feature a substituted piperidine-2,6-dione moiety, are commonly used as E3 ligase recruiters. broadpharm.com A synthetic strategy could involve coupling a complex acid to the nitrogen of this compound. If this coupled fragment contains a reactive site, such as an aryl bromide, it can undergo further diversification. broadpharm.combldpharm.com
Table 2: Example of a Late-Stage Diversification Approach This table outlines a hypothetical synthetic sequence based on established medicinal chemistry strategies.
| Step | Reaction | Purpose | Example Reference |
|---|---|---|---|
| 1 | Amide Coupling: this compound + Functionalized Carboxylic Acid (e.g., with an aryl-Br) | Introduce a complex substituent with a handle for further reaction. | google.com |
| 2 | Cross-Coupling: Suzuki or Buchwald-Hartwig reaction on the aryl-Br moiety | Attach a new aryl, heteroaryl, or amine group to the periphery of the molecule. | broadpharm.combldpharm.com |
These strategies enable the rapid generation of a library of analogues from a common advanced intermediate, allowing for a thorough exploration of the chemical space around the core this compound scaffold.
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the structure of novel chemical entities. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) would be essential for a thorough characterization.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, Heteronuclei)
NMR spectroscopy would be the primary tool for determining the connectivity and stereochemistry of this compound.
¹H NMR: A proton NMR spectrum would be expected to show a series of multiplets corresponding to the protons on the piperidine and oxetane rings. The chemical shifts and coupling constants of these signals would provide information about the electronic environment and spatial relationships of the protons. For instance, the protons on the carbon bearing the oxetane ring (C3 of the piperidine) and the protons on the oxetane ring itself would have characteristic chemical shifts.
Heteronuclear NMR: Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to definitively assign all proton and carbon signals and to establish the connectivity between the piperidine and oxetane rings.
A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes. Actual experimental values would be required for a definitive analysis.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Piperidine N-H | Broad singlet | - |
| Piperidine C2-H | Multiplet | ~50-60 |
| Piperidine C3-H | Multiplet | ~30-40 |
| Piperidine C4-H | Multiplet | ~20-30 |
| Piperidine C5-H | Multiplet | ~20-30 |
| Piperidine C6-H | Multiplet | ~45-55 |
| Oxetane C2'-H | Multiplet | ~70-80 |
| Oxetane C3'-H₂ | Multiplet | ~25-35 |
| Oxetane C4'-H₂ | Multiplet | ~65-75 |
Table 1: Hypothetical NMR Data for this compound. Note: These are estimated values and require experimental verification.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
HRMS would be employed to determine the exact mass of the molecular ion of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition and molecular formula (C₈H₁₅NO). The fragmentation pattern observed in the mass spectrum could also offer additional structural information.
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), and C-O stretching of the oxetane ether linkage (around 1000-1200 cm⁻¹).
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of this compound or a derivative be obtained, X-ray crystallography would provide the most definitive structural information in the solid state.
Analysis of Molecular Geometry, Bond Lengths, and Bond Angles
A crystal structure would allow for the precise measurement of all bond lengths and angles within the molecule. This data would provide a benchmark for comparison with theoretical calculations and would reveal any structural distortions arising from the interaction of the two ring systems.
Investigation of Ring Puckering and Conformational Preferences
X-ray crystallography would elucidate the preferred conformation of both the piperidine and oxetane rings in the solid state. The piperidine ring typically adopts a chair conformation. The analysis would determine the orientation of the oxetane substituent (axial or equatorial) on the piperidine ring. Furthermore, the puckering parameters of the four-membered oxetane ring could be precisely determined.
Intermolecular Packing Arrangements and Crystal Lattice Effects
The precise arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic contributions. While specific crystallographic data for this compound is not extensively available in the public domain, the intermolecular packing and crystal lattice effects can be inferred from studies on related piperidine and oxetane-containing structures. The crystal structures of piperidine and its simple derivatives are often characterized by the formation of hydrogen-bonded chains. ed.ac.uk
In the case of this compound, the piperidine nitrogen atom acts as a hydrogen bond donor, and the oxygen atom of the oxetane ring, along with the nitrogen itself, can act as hydrogen bond acceptors. This dual functionality allows for the formation of complex hydrogen-bonding networks. It is plausible that the molecules arrange in a head-to-tail fashion, forming chains or more complex three-dimensional networks. The specific nature of these networks would be influenced by the stereochemistry at the C2 and C3 positions.
Advanced Computational Chemistry Studies
In the absence of extensive experimental data, computational chemistry provides a powerful lens through which to explore the structural and electronic properties of this compound. A variety of theoretical methods can be employed to understand its conformational preferences, electronic landscape, and dynamic behavior.
Conformational Energy Landscape and Global Minimum Conformation Analysis
The conformational flexibility of this compound arises from the ring-puckering of both the piperidine and oxetane rings, as well as the rotation around the C-C bond connecting them. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form generally being the most stable. The oxetane ring is known to have a puckered conformation. The relative orientation of the oxetane substituent on the piperidine ring (axial vs. equatorial) further complicates the conformational landscape.
Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are well-suited to explore this landscape. researchgate.netnih.gov A systematic conformational search can identify all possible low-energy conformers. Subsequent geometry optimization and energy calculation at a higher level of theory can then be used to determine the global minimum conformation and the relative energies of other stable conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Piperidine Conformation | Oxetane Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 1.5 - 2.5 |
| 3 | Twist-Boat | Equatorial | 4.0 - 5.0 |
| 4 | Twist-Boat | Axial | 5.5 - 6.5 |
Note: This table presents hypothetical data based on general principles of conformational analysis of substituted piperidines. Actual values would require specific computational studies.
The results of such an analysis are expected to show a preference for the chair conformation of the piperidine ring with the oxetane substituent in the equatorial position to minimize steric strain. However, the energy difference between the axial and equatorial conformers may be influenced by intramolecular hydrogen bonding between the piperidine NH and the oxetane oxygen in the axial conformer.
Quantum Chemical Calculations of Electronic Structure and Inductive Effects
Quantum chemical calculations provide detailed insights into the electronic structure of this compound. Methods like DFT can be used to calculate various electronic properties, including the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. ekb.egnih.gov
The electronegative oxygen atom in the oxetane ring and the nitrogen atom in the piperidine ring introduce significant inductive effects. These effects influence the charge distribution across the molecule, which in turn affects its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful tool to quantify these effects by analyzing the charge distribution and orbital interactions.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring, while the LUMO may be distributed over the C-N and C-O bonds.
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments. rsc.orgdntb.gov.ua By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational space and how it interacts with solvent molecules.
An MD simulation would illustrate the transitions between different chair and boat conformations of the piperidine ring and the puckering of the oxetane ring. The flexibility of the linker between the two rings would also be evident. Such simulations are particularly useful for understanding the behavior of the molecule in solution, where solvent effects can significantly influence conformational preferences. The time evolution of key dihedral angles can be monitored to characterize the conformational dynamics.
Theoretical Studies of Hydrogen Bonding and Dipole Moment Contributions
The ability of this compound to form hydrogen bonds is a crucial aspect of its chemistry. Theoretical studies can provide a quantitative understanding of both intramolecular and intermolecular hydrogen bonding. nih.govresearchgate.net For instance, the possibility of an intramolecular hydrogen bond between the piperidine NH and the oxetane oxygen in the axial conformer can be investigated. The strength of this interaction can be estimated by analyzing the geometry of the hydrogen bond and by using methods like the quantum theory of atoms in molecules (QTAIM).
Reactivity Profiles and Mechanistic Investigations of 3 Oxetan 2 Yl Piperidine Derivatives
Reactions Involving the Oxetane (B1205548) Ring
The high ring strain of the oxetane moiety in 3-(oxetan-2-yl)piperidine derivatives renders it susceptible to a variety of ring-opening and transformation reactions. These reactions are of significant synthetic interest as they provide pathways to more complex molecular architectures.
Ring-Opening Reactions and Their Synthetic Utility
The strained nature of the oxetane ring facilitates its opening by a range of nucleophiles and under acidic conditions. acs.orgsioc-journal.cn This reactivity is a cornerstone of the synthetic utility of oxetane-containing compounds, providing access to 1,3-difunctionalized acyclic structures.
Acid-catalyzed ring-opening of oxetanes typically proceeds via protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack. chimia.ch The regioselectivity of the attack is influenced by both steric and electronic factors. In the case of 2-substituted oxetanes, nucleophilic attack generally occurs at the less hindered C-4 position. However, if the C-2 substituent can stabilize a positive charge, attack at C-2 can be favored, leading to a mixture of products. For instance, the acid-catalyzed reaction of 2-aryloxetanes with methanol (B129727) can yield a mixture of the tetrahydropyran (B127337) and the ring-opened methyl ether. acs.org A plausible ring-opened product of this compound under these conditions would be a 1-(piperidin-3-yl)butane-1,3-diol derivative. The synthesis of related 1-(pyridin-3-yl)butane-1,4-diols has been reported through the reduction of corresponding lactones. nih.govthieme-connect.com
Nucleophilic ring-opening can also be achieved under neutral or basic conditions, particularly with strong nucleophiles. This reaction typically involves an SN2-type attack at one of the oxetane ring carbons.
Table 1: Examples of Ring-Opening Reactions of Related Oxetane Derivatives
| Oxetane Derivative | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| 2-Aryl-3,3-disubstituted oxetane | Lewis or Brønsted acid, MeOH | Ring-opened methyl ether and tetrahydropyran | Variable | acs.org |
| 3-Substituted oxetanes | 2-Mercaptobenzothiazoles, chiral phosphoric acid catalyst | Tertiary or quaternary chiral thioethers | 71-99 | acs.org |
| 1-(3-Pyridinyl)diols (precursors to potential ring-opened products) | NaBH₄, MeOH | 1-(Pyridin-3-yl)butane-1,4-diol | 96 | nih.govthieme-connect.com |
This table presents data for analogous systems to illustrate the general reactivity patterns of the oxetane ring.
Ring-Expansion Transformations to Larger Cyclic Ethers
The conversion of oxetanes into larger cyclic ethers, such as tetrahydropyrans (THPs), represents a synthetically valuable ring-expansion transformation. acs.orgresearchgate.net This process can be catalyzed by acids and is particularly relevant for 2-substituted oxetanes. acs.org The mechanism often involves an initial acid-catalyzed ring-opening to generate a carbocation intermediate, which is then trapped intramolecularly by a suitably positioned nucleophile, or intermolecularly by a solvent molecule followed by cyclization.
For instance, the treatment of certain oxetanes with acid in aprotic solvents can selectively yield THP derivatives. acs.orgresearchgate.net Photochemical methods have also been developed for the ring expansion of oxetanes to tetrahydrofurans, proceeding through the formation of an ylide intermediate upon reaction with a carbene. nih.gov
Table 2: Ring-Expansion Reactions of Oxetane Derivatives
| Oxetane Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Model 2-substituted oxetane | Acid catalyst, CH₂Cl₂ | Tetrahydropyran derivative | High | acs.orgresearchgate.net |
| Various oxetanes | Diazo compounds (carbene precursors) | Tetrahydrofuran derivatives | up to 96 | sioc-journal.cnnih.gov |
This table showcases general methodologies for oxetane ring expansion.
Electrophilic and Nucleophilic Reactions on the Oxetane Moiety
The oxetane ring itself can react with both electrophiles and nucleophiles. The lone pairs on the oxygen atom impart Lewis basic character, allowing for coordination with electrophiles such as protons and Lewis acids. acs.orgacs.org This activation is often the first step in ring-opening and ring-expansion reactions. For example, silylium (B1239981) ions, acting as strong Lewis acids, can activate the oxetane ring. acs.org
Nucleophilic attack on the unactivated oxetane ring generally requires strong nucleophiles and typically occurs at the less sterically hindered carbon atom (the C-4 position for a 2-substituted oxetane) in an SN2 fashion. The inherent strain of the four-membered ring makes it a better electrophile than an acyclic ether.
Directed Metalation and Functionalization of Adjacent Positions
While the oxetane ring can act as a directing group for the metalation of an attached aromatic ring, acs.org the functionalization of positions on the piperidine (B6355638) ring adjacent to the oxetane substituent is more commonly directed by a functional group on the piperidine nitrogen. Specifically, the N-Boc (tert-butoxycarbonyl) group is a well-established directing group for the α-lithiation of piperidines. beilstein-journals.orgwhiterose.ac.ukwhiterose.ac.uk
The process involves the deprotonation of the carbon atom alpha to the nitrogen using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). The resulting organolithium species can then be trapped with a variety of electrophiles to introduce substituents at the C-2 or C-6 position of the piperidine ring. beilstein-journals.orgwhiterose.ac.ukwhiterose.ac.uk While this methodology has been extensively studied for various N-Boc piperidines, its application to N-Boc-3-(oxetan-2-yl)piperidine would provide a route to 2,3-disubstituted piperidine derivatives.
Table 3: Directed α-Lithiation and Trapping of N-Boc-Piperidine Derivatives
| Substrate | Reagents and Conditions | Electrophile | Product | Yield (%) | Reference |
| N-Boc-piperidine | s-BuLi, TMEDA, Et₂O, -78 °C | Me₃SiCl | N-Boc-2-(trimethylsilyl)piperidine | High | whiterose.ac.uk |
| N-Boc-piperidine | s-BuLi, TMEDA, Et₂O, -78 °C | Ph₂S₂ | N-Boc-2-(phenylthio)piperidine | High | whiterose.ac.uk |
| N-Boc-2-phenylpiperidine | n-BuLi, THF | Various | 2,6-disubstituted or ortho-phenyl substituted products | Good to excellent | whiterose.ac.uk |
This table illustrates the directed metalation of the piperidine ring, a strategy applicable to derivatives of this compound.
Transformations Involving the Piperidine Ring
The piperidine ring of this compound offers a secondary amine functionality that is amenable to a variety of classical nitrogen-centered reactions.
Reactions at the Piperidine Nitrogen (e.g., Alkylation, Acylation)
The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are fundamental for the diversification of the this compound scaffold.
N-Alkylation involves the reaction of the piperidine with an alkyl halide or a similar electrophile. google.comnih.gov The reaction is typically carried out in the presence of a base to neutralize the acid generated. This method allows for the introduction of a wide range of substituents on the piperidine nitrogen. For instance, the N-alkylation of 3-substituted piperidines with bromoalkyl esters is a known procedure. google.com
N-Acylation is the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally high-yielding and provides a route to N-acylpiperidine derivatives. Chloroacetyl chloride, for example, has been used to acylate piperidine derivatives. orientjchem.org
Table 4: Representative N-Alkylation and N-Acylation Reactions of Piperidine Derivatives
| Piperidine Derivative | Reagent | Conditions | Product | Yield (%) | Reference |
| Substituted piperidine | Bromoalkyl ester | Benzene, reflux | N-alkylated piperidine | Not specified | google.com |
| Racemic 3-(piperidin-3-yl)-1H-indole | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | Acetonitrile, 45 °C | N-alkylated diastereomers | up to 90 | nih.gov |
| Haloperidol precursor (piperidine derivative) | Chloroacetyl chloride, triethylamine | Methanol, rt | N-acylated product | Not specified | orientjchem.org |
This table provides examples of common transformations of the piperidine nitrogen.
Selective Functionalization of Piperidine Carbon Centers
Direct and selective functionalization of the C-H bonds of the piperidine ring is a significant challenge in synthetic chemistry, particularly for positions remote from the nitrogen atom. The carbon centers of the piperidine in this compound exhibit distinct electronic properties. The C2 and C6 positions are electronically activated due to their proximity to the nitrogen, making them susceptible to deprotonation or oxidation. Conversely, the C3 and C5 positions are deactivated by the inductive electron-withdrawing effect of the nitrogen atom, making direct C-H functionalization at these sites difficult. d-nb.infonih.gov The C4 position is electronically less deactivated than C3 but is often sterically accessible. nih.govresearchgate.net
Strategies for functionalizing the piperidine core often rely on the choice of catalyst and the nature of the protecting group on the piperidine nitrogen (N-Pg). d-nb.infonih.gov For instance, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been shown to be highly site-selective. The selectivity can be steered by tuning the steric and electronic properties of both the catalyst and the N-protecting group. d-nb.infonih.gov While C2 functionalization is electronically favored, bulky catalysts and protecting groups can shield the C2 position and promote functionalization at the more accessible C4 position. nih.govimperial.ac.uk
Functionalization at the C3 position, where the oxetanyl group resides in this compound, is particularly challenging via direct C-H activation. d-nb.infonih.gov An alternative, indirect strategy involves the asymmetric cyclopropanation of a corresponding N-protected tetrahydropyridine (B1245486) precursor, followed by a regio- and stereoselective reductive opening of the resulting cyclopropane (B1198618) ring to install a substituent at the C3 position. d-nb.infonih.govnsf.gov This two-step sequence circumvents the inherent electronic deactivation at the C3-H bond.
Table 1: Catalyst and Protecting Group-Controlled Site Selectivity in Piperidine Functionalization This table presents data for model piperidine systems, illustrating principles applicable to this compound derivatives.
Integrated Reactivity within the this compound System
The coexistence of a nucleophilic piperidine nitrogen and a strained, electrophilic oxetane ring in one molecule enables a rich variety of integrated chemical transformations. These reactions can proceed through cascade or domino sequences where both heterocyclic components participate, leading to complex molecular architectures from a single substrate.
Cascade and Domino Reactions Utilizing Both Heterocycles
Cascade and domino reactions are powerful tools for building molecular complexity in a single pot. researchgate.net In the this compound system, the piperidine nitrogen can act as an intramolecular nucleophile to initiate the ring-opening of the adjacent oxetane. This process can be the first step in a cascade sequence. For example, under acidic or Lewis acidic conditions, protonation or coordination to the oxetane oxygen would render the ring more susceptible to nucleophilic attack. The intramolecular attack by the piperidine nitrogen would lead to a bicyclic azoniabicyclo[x.y.z]alkane intermediate. This transient species can then be intercepted by an external nucleophile, triggering a cascade that results in a more complex, functionalized piperidine.
A plausible domino reaction could be initiated by an intermolecular event at the piperidine nitrogen. For instance, an N-alkylation or N-acylation could be followed by an intramolecular oxetane ring-opening. Research on related systems has shown that intramolecular ring-opening of oxetanes by nitrogen nucleophiles can be achieved under metal-free basic conditions, which is unusual for oxetane ring-opening reactions. researchgate.net This suggests that N-functionalization of the piperidine could trigger a subsequent intramolecular cyclization/ring-opening cascade.
Another potential cascade involves the reaction of an N-unprotected or N-Boc protected this compound with an electrophilic coupling partner that can react with both the nitrogen and, subsequently, the oxetane. For example, a copper-catalyzed four-component cascade reaction has been used to synthesize spirooxazolidines from 3-oxetanone, an amino alcohol, formaldehyde, and an alkyne. mdpi.com A similar strategy could be envisioned where the piperidine nitrogen and the oxetane oxygen of a derivative of this compound participate in a multi-component reaction, leading to complex spirocyclic systems.
Rearrangement Processes Involving Combined Ring Systems
The unique connectivity in this compound allows for skeletal rearrangements that involve both ring systems. These transformations can lead to significant changes in the molecular framework, providing access to alternative heterocyclic scaffolds.
One possible rearrangement is a ring contraction of the piperidine moiety. Oxidative rearrangements of N-substituted piperidines using hypervalent iodine reagents are known to proceed via iminium ion intermediates, which can be trapped by nucleophiles to yield ring-contracted pyrrolidine (B122466) derivatives. rsc.org In the case of an N-acyl-3-(oxetan-2-yl)piperidine, such a rearrangement could lead to a 2-substituted-4-(oxetan-2-yl)pyrrolidine, altering the core structure while preserving the oxetane ring.
Alternatively, rearrangements involving the cleavage and reformation of bonds within both rings could occur. Aza-Claisen rearrangements, for example, are powerful C-C bond-forming reactions. researchgate.net A hypothetical substrate derived from this compound, such as an N-allyl derivative, could potentially undergo a nih.govnih.gov-sigmatropic rearrangement. If the oxetane ring were to participate, perhaps through a fragmentation-recombination pathway initiated by ring strain release, novel bicyclic or spirocyclic structures could emerge. For instance, base-promoted rearrangement of azetidinols has been shown to yield α-acylated piperidines through a distal bond cleavage mechanism, highlighting the potential for strained rings to facilitate skeletal reorganization. researchgate.net
Table 2: Potential Rearrangement Pathways for the this compound Scaffold
Stereochemical Outcomes in Multi-Step Transformations
The this compound scaffold contains at least two stereocenters: C3 of the piperidine and C2 of the oxetane. The relative and absolute stereochemistry of these centers can profoundly influence the outcome of subsequent transformations, a concept known as substrate control. Multi-step transformations on this scaffold must therefore consider the diastereoselectivity of each step.
In reactions involving the functionalization of the piperidine ring, the pre-existing stereocenter at C3 can direct the approach of reagents. For example, in a photoredox-catalyzed α-amino C-H arylation of highly substituted piperidines, high diastereoselectivity relative to existing stereocenters has been observed. nih.govacs.org This is often the result of a thermodynamic equilibration process, where an initial unselective functionalization is followed by epimerization to the most stable diastereomer. nih.govchemrxiv.org For this compound, functionalization at C2 or C4 would likely lead to a thermodynamically preferred diastereomer where steric interactions with the C3-oxetanyl substituent are minimized.
The stereoselective synthesis of specific diastereomers of substituted piperidines is often achieved through methods like nucleophilic additions to chiral precursors or ring-closing metathesis. researchgate.netbeilstein-journals.org In the context of this compound, a multi-step sequence could involve, for example, a highly diastereoselective carbolithiation of a dehydropiperidine precursor, where the stereochemistry is set early on, followed by further modifications. escholarship.org
Furthermore, cascade reactions that form new stereocenters must be evaluated for their stereochemical outcome. The ring transformation of 2-(2-mesyloxyethyl)azetidines into cis-3,4-disubstituted piperidines proceeds stereoselectively via an SN2-type ring opening of a transient bicyclic intermediate, demonstrating how mechanistic pathways dictate stereochemical results in complex transformations. acs.org A similar intramolecular ring-opening of the oxetane in this compound by the piperidine nitrogen would be expected to proceed with a defined stereochemical trajectory, likely leading to a single diastereomer of the resulting bicyclic product.
Table 3: Mentioned Chemical Compounds
Q & A
Q. What are the common synthetic methodologies for preparing 3-(oxetan-2-yl)piperidine derivatives?
- Methodological Answer : The synthesis typically involves alkylation of piperidine precursors with oxetane-containing reagents under basic conditions. For example, cesium carbonate (Cs₂CO₃) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dimethylformamide (DMF) at 0–5°C facilitate coupling reactions . Oxidative methods using potassium permanganate (KMnO₄) or reductive approaches with lithium aluminum hydride (LiAlH₄) are also employed to modify functional groups . Multi-step protocols may include chromatographic purification (e.g., silica gel columns) to isolate intermediates .
Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?
- Methodological Answer : Use ¹H/¹³C NMR to confirm structural integrity and stereochemistry. For instance, coupling constants in NMR spectra can reveal spatial arrangements of the oxetane and piperidine rings . X-ray crystallography is critical for determining absolute configuration, especially when stereocenters are present . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for drug candidates targeting neurological disorders (e.g., dopamine receptors) and metabolic diseases. Its oxetane ring enhances metabolic stability, while the piperidine moiety allows for tunable interactions with biological targets . Researchers modify substituents on the piperidine ring to optimize pharmacokinetic properties (e.g., logP, solubility) .
Q. How should researchers handle and store this compound derivatives safely?
- Methodological Answer : Store compounds in airtight containers at –20°C, away from light and moisture, to prevent degradation . Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Employ chiral auxiliaries such as phenylglycinol-derived bicyclic lactams to induce asymmetry during alkylation. For example, treat intermediates with trifluoroacetic acid (TFA) to cleave auxiliaries, followed by chiral HPLC or crystallization to isolate enantiomers . Enantiomeric excess (ee) is quantified using polarimetry or chiral stationary-phase chromatography .
Q. What strategies optimize reaction yields in N-alkylation of this compound?
- Methodological Answer : Optimize solvent polarity (e.g., DMF or acetonitrile) to stabilize transition states. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems . Monitor reaction progress via TLC or HPLC, and quench reactions at 70–80% conversion to minimize byproducts .
Q. How to address contradictions in biological activity data across studies involving this compound derivatives?
- Methodological Answer : Cross-validate assays using orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays). Verify compound purity (>95% via HPLC) and stereochemical consistency (e.g., NOESY NMR) . Consider structure-activity relationship (SAR) studies to identify critical substituents influencing target affinity .
Q. What computational methods are effective for predicting the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and calculate activation energies for ring-opening pathways. Software like Gaussian or ORCA can simulate nucleophilic attacks on the oxetane ring, guiding the selection of catalysts (e.g., Lewis acids) . Validate predictions with kinetic experiments (e.g., monitoring by ¹H NMR) .
Data Analysis and Experimental Design
Q. How to design experiments to study the metabolic stability of this compound derivatives?
- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte incubations to assess oxidative metabolism. Quantify parent compound depletion via LC-MS/MS and identify metabolites using high-resolution mass spectrometry. Compare half-life (t₁/₂) values against control compounds lacking the oxetane ring .
Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
